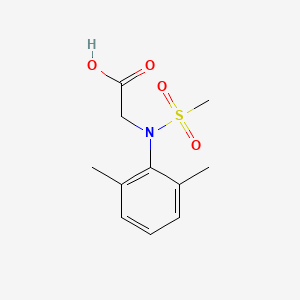
N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine, commonly known as DMSG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMSG belongs to the class of amino acid derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemistry and Reactions
- Research by Miller, Bischoff, and Pae (1988) investigated the reactions of aminoiminomethanesulfonic acids, including derivatives like N-(2,6-dimethylphenyl)aminoiminomethanesulfonic acid, in different pH conditions. They found that these compounds undergo hydrolysis to urea at neutral pH and form guanylated acetic acids when reacted with glycine (Miller, Bischoff, & Pae, 1988).
Osmoprotectant Molecule Research
- Chambers et al. (1987) studied the osmoprotective activity of compounds like dimethylthetin, which is structurally similar to glycine betaine, a derivative of glycine. This research provides insights into the potential of N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycine derivatives as osmoprotectants in bacterial growth under hypertonic conditions (Chambers, Kunin, Miller, & Hamada, 1987).
Herbicide Transport and Environmental Impact
- Malone et al. (2004) explored the environmental impact and transport of herbicides including glyphosate (N-(phosphonomethyl)-glycine) and glufosinate. This research is relevant to understanding the environmental behavior of similar compounds like this compound in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Betaine Synthesis from Glycine
- Waditee et al. (2003) characterized N-methyltransferases from Aphanothece halophytica, which catalyze the synthesis of betaine from glycine. This research could provide insights into the metabolic pathways and applications of N-methylated glycine derivatives (Waditee, Tanaka, Aoki, Hibino, Jikuya, Takano, Takabe, & Takabe, 2003).
Hydrogen Bonding and Structural Analysis
- Anioła et al. (2014) investigated the hydrogen bonding and structural properties of glycine derivatives, which can be relevant for understanding the chemical behavior and potential applications of this compound in various scientific fields (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).
Environmental and Biological Relevance
- Johnson (1970) conducted a study on the effects of nitralin (a compound structurally related to this compound) on weed control in soybeans. This research provides insights into the agricultural and environmental implications of related compounds (Johnson, 1970).
Propiedades
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-5-4-6-9(2)11(8)12(7-10(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRPCJNXGWMQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

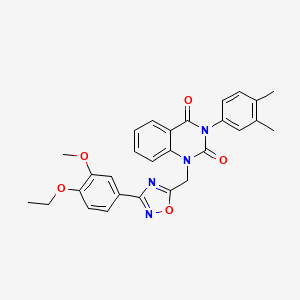
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)
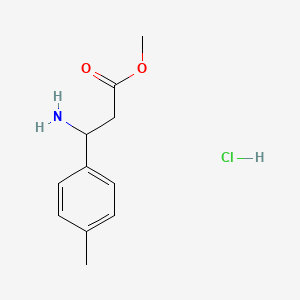
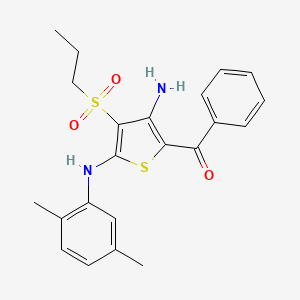
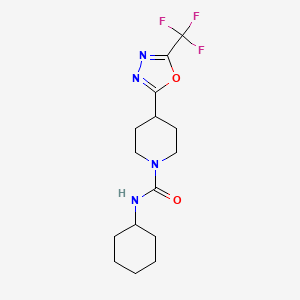
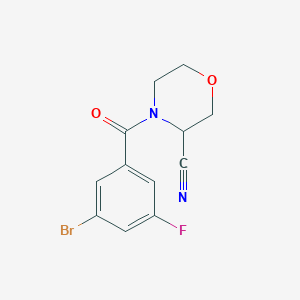
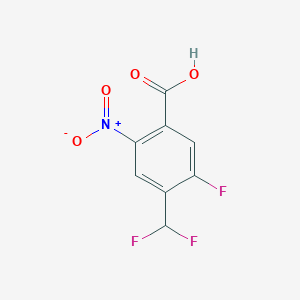
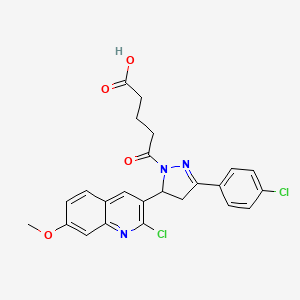
![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)
![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2376789.png)
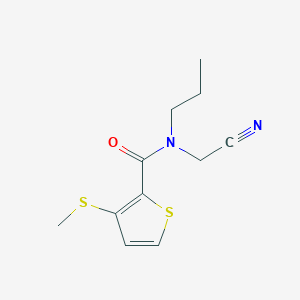
![(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one](/img/structure/B2376791.png)